molecular formula C14H24INO4 B1339059 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate CAS No. 213013-98-0

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate

Cat. No. B1339059
M. Wt: 397.25 g/mol
InChI Key: FKZDQBQVWKAEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H24INO4 . It is also known as “tert-Butyl 4- (iodomethyl)piperidine-1-carboxylate” and has a molecular weight of 397.25 g/mol .


Molecular Structure Analysis

The molecular structure of “1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate” consists of 14 carbon atoms, 24 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms . The InChI code for this compound is “InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3” and the canonical SMILES is "CCOC(=O)C1(CCN(CC1)C(=O)OC©©C)CI" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate” include a molecular weight of 397.25 g/mol, a computed XLogP3-AA of 2.8, 0 hydrogen bond donors, 4 hydrogen bond acceptors, 6 rotatable bonds, an exact mass of 397.07501 g/mol, a monoisotopic mass of 397.07501 g/mol, a topological polar surface area of 55.8 Ų, a heavy atom count of 20, a formal charge of 0, and a complexity of 357 .

Scientific Research Applications

Synthesis of Nociceptin Antagonists

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate is used in the asymmetric synthesis of intermediates for nociceptin antagonists. An efficient method for synthesizing these intermediates has been developed, including key steps like diastereoselective reduction and efficient isomerization, applicable for large-scale operation (Jona et al., 2009).

Intermediate in Biologically Active Compounds

This compound serves as an important intermediate in synthesizing various biologically active compounds, such as crizotinib. It has been synthesized through multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirmed through spectroscopic methods (Kong et al., 2016).

Synthesis of Vandetanib Intermediate

The compound is a key intermediate of Vandetanib, synthesized from piperidin-4-ylmethanol. The synthesis process includes acylation, sulfonation, and substitution, with the structures and synthetic route determined by MS and 1HNMR (Wang et al., 2015).

Preparation of Biological Active Alkaloids

It's used in the stereoselective preparation of biologically active alkaloids, such as sedridine, allosedridine, and ethylnorlobelol, via reagent-based differentiation, demonstrating its versatility as a chiral building block (Passarella et al., 2005).

Synthesis of Piperidine Derivatives

This compound is involved in synthesizing piperidine derivatives, which are fused with oxygen heterocycles, providing a new scaffold for preparing substituted piperidines (Moskalenko & Boev, 2014).

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZDQBQVWKAEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465282
Record name 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate

CAS RN

213013-98-0
Record name 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of piperidine-1,4-dicarboxylic acid tert-butyl ester ethyl ester (12.8 g, 49.74 mmol) in 73 mL of dry THF under N2 atmosphere at −42° C. was added 24.87 mL (49.74 mmol) of 2M Lithium diisopropylamine in heptane/THF/ethylbenzene dropwise to not exceed −40° C. After one hour, 4.0 mL (49.74 mmol) of diiodomethane was added and the solution was warmed to ambient temperature overnight. The resulting solution was diluted with H2O and extracted with ethyl acetate. The organics were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to provide 18.84 g (95%) of the desired product as a brown oil. Electrospray Mass Spec: 398.2 (M+H)+
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
24.87 mL
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step One
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 2
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 3
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 4
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 5
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 6
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate

Citations

For This Compound
4
Citations
DP Becker, CI Villamil, TE Barta, LJ Bedell… - Journal of medicinal …, 2005 - ACS Publications
α-Piperidine-β-sulfone hydroxamate derivatives were explored that are potent for matrix metalloproteinases (MMP)-2, -9, and -13 and are sparing of MMP-1. The investigation of the β-…
Number of citations: 74 pubs.acs.org
C Limberakis, AC Smith, SW Bagley… - The Journal of …, 2023 - ACS Publications
The synthesis of imidazole fused spirocyclic ketones as templates for acetyl-CoA carboxylase (ACC) inhibitors is reported. By completing the spirocyclic ring closure via divergent …
Number of citations: 3 pubs.acs.org
D Thumkeo, S Punyawatthananukool… - Cell Reports, 2022 - cell.com
Active inflammation generally promotes immune activation. However, in the tumor microenvironment (TME), active inflammation occurs in parallel with immunosuppression, and both …
Number of citations: 21 www.cell.com
A Huang, D Joseph-McCarthy, F Lovering, L Sun… - Bioorganic & medicinal …, 2007 - Elsevier
A series of β-sulfonyl hydroxamate TACE inhibitors, bearing a butynylamino or a butynyloxy P1′ group, was designed and synthesized. Of the compounds investigated, 22 has …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.